REACTION_CXSMILES
|
[ClH:1].Cl.N1C=C[C:6]([CH:9]2[CH2:14]N[CH2:12][CH2:11][N:10]2[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21][CH2:22]C)=[O:20])=CC=1.[CH3:24][N:25](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.O>CN(C=O)C>[CH:15]([N:10]([CH:9]([CH3:6])[CH3:14])[CH2:11][CH3:12])([CH3:16])[CH3:24].[ClH:1].[NH2:25][CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20] |f:0.1.2,3.4,9.10|
|
Name
|
Example 189 ( i )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N1=CC=C(C=C1)C1N(CCNC1)CCCCC(=O)OCC
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 2.6 mL |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |